2,5-Bis[(prop-2-yn-1-yl)oxy]benzene-1,4-dicarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Bis[(prop-2-yn-1-yl)oxy]benzene-1,4-dicarboxylic acid is an organic compound with significant applications in various fields of science and industry. This compound is characterized by its unique structure, which includes two prop-2-yn-1-yloxy groups attached to a benzene ring with carboxylic acid functionalities at the 1 and 4 positions. This structure imparts unique chemical properties, making it valuable for research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Bis[(prop-2-yn-1-yl)oxy]benzene-1,4-dicarboxylic acid typically involves the reaction of 2,5-dibromobenzene-1,4-diol with propylene bromide in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like N,N-dimethylformamide at elevated temperatures (around 105°C) for an extended period (approximately 68 hours). The product is then purified using column chromatography with dichloromethane and petroleum ether as eluents .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 2,5-Bis[(prop-2-yn-1-yl)oxy]benzene-1,4-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or other reduced forms.
Substitution: The prop-2-yn-1-yloxy groups can participate in substitution reactions, particularly in the presence of nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield dicarboxylic acids, while reduction could produce diols.
Wissenschaftliche Forschungsanwendungen
2,5-Bis[(prop-2-yn-1-yl)oxy]benzene-1,4-dicarboxylic acid has diverse applications in scientific research:
Biology: The compound’s unique structure allows it to be used in biochemical studies, particularly in the synthesis of bioactive molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.
Industry: The compound is valuable in the production of advanced materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of 2,5-Bis[(prop-2-yn-1-yl)oxy]benzene-1,4-dicarboxylic acid involves its interaction with molecular targets through its functional groups. The prop-2-yn-1-yloxy groups can participate in click chemistry reactions, forming stable triazole rings with azides. This property is exploited in various applications, including drug development and material science .
Vergleich Mit ähnlichen Verbindungen
1,4-Dibromo-2,5-bis(prop-2-yn-1-yloxy)benzene: This compound shares a similar core structure but includes bromine atoms instead of carboxylic acid groups.
2,5-Bis(prop-2-yn-1-yloxy)terephthalaldehyde: Another related compound used in organic synthesis and material science.
Uniqueness: 2,5-Bis[(prop-2-yn-1-yl)oxy]benzene-1,4-dicarboxylic acid is unique due to its dual functionality, combining the reactivity of prop-2-yn-1-yloxy groups with the versatility of carboxylic acid groups. This dual functionality makes it particularly valuable in the synthesis of complex molecules and advanced materials.
Eigenschaften
CAS-Nummer |
84119-04-0 |
---|---|
Molekularformel |
C14H10O6 |
Molekulargewicht |
274.22 g/mol |
IUPAC-Name |
2,5-bis(prop-2-ynoxy)terephthalic acid |
InChI |
InChI=1S/C14H10O6/c1-3-5-19-11-7-10(14(17)18)12(20-6-4-2)8-9(11)13(15)16/h1-2,7-8H,5-6H2,(H,15,16)(H,17,18) |
InChI-Schlüssel |
NHXPMULWXRURKS-UHFFFAOYSA-N |
Kanonische SMILES |
C#CCOC1=CC(=C(C=C1C(=O)O)OCC#C)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.